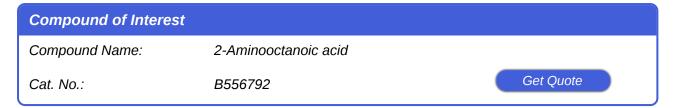


2-Aminooctanoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminooctanoic acid (2-AOA), a non-proteinogenic α-amino acid, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, combining a chiral center with a lipophilic octyl side chain, makes it an attractive component for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **2-aminooctanoic acid**, with a particular focus on its role in peptide and pharmaceutical development. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Data

2-Aminooctanoic acid is an alpha-amino fatty acid characterized by a carboxylic acid, an amino group at the alpha position, and a C8 alkyl chain.[1][2] These features impart both hydrophilic and lipophilic characteristics to the molecule.

Table 1: Physicochemical Properties of **2-Aminooctanoic Acid**



Property	Value	Source
IUPAC Name	2-aminooctanoic acid	[1]
Molecular Formula	C8H17NO2	[1]
Molecular Weight	159.23 g/mol	[1]
Melting Point	194 - 196 °C	[1]
Water Solubility	19 mg/mL	[1]
logP	-0.54	[2]
pKa (Strongest Acidic)	2.89	[2]
pKa (Strongest Basic)	9.53	[2]

Synthesis of 2-Aminooctanoic Acid

Both racemic and enantiomerically pure forms of **2-aminooctanoic acid** can be accessed through chemical and enzymatic methods. The chiral integrity of the α -carbon is often crucial for the biological activity of its derivatives, making stereoselective synthesis a key focus.

Enzymatic Synthesis of (S)-2-Aminooctanoic Acid

A highly efficient method for the production of enantiomerically pure (S)-2-aminooctanoic acid utilizes a transaminase from Chromobacterium violaceum.[3] This biocatalytic approach offers high enantiomeric excess (>98% ee) and operates under mild reaction conditions.[3]

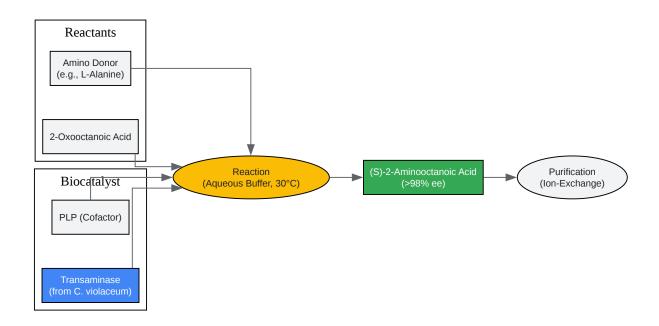
Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminooctanoic Acid[3]

- Reaction Setup: A reaction mixture is prepared containing 2-oxooctanoic acid (substrate), an amino donor (e.g., L-alanine), and the transaminase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.5).
- Cofactor: Pyridoxal 5'-phosphate (PLP) is added as a cofactor for the transaminase.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.



- Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the keto acid to the amino acid.
- Work-up and Purification: Upon completion, the enzyme is removed (e.g., by precipitation or filtration). The product, (S)-2-aminooctanoic acid, is then purified from the reaction mixture using techniques like ion-exchange chromatography.

The conversion efficiency of this enzymatic reaction is reported to be between 52-80%, depending on the ratio of the amino group donor to the acceptor.[3]



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Caption: Workflow for the enzymatic synthesis of (S)-2-aminooctanoic acid.

Applications in Organic Synthesis Peptide Synthesis and Modification

Foundational & Exploratory





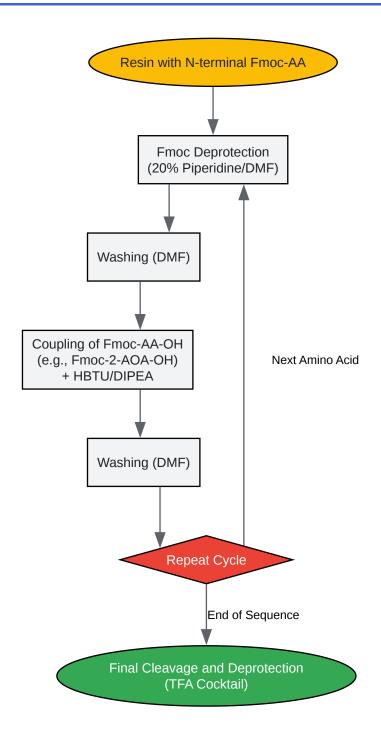
2-Aminooctanoic acid is a valuable building block for the synthesis of lipopeptides. The incorporation of this fatty amino acid can significantly enhance the hydrophobicity of peptides, which can lead to improved biological activity, particularly for antimicrobial peptides (AMPs).[3] [4]

Fmoc-protected **2-aminooctanoic acid** can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for Fmocbased SPPS is outlined below.

Experimental Protocol: General Fmoc-SPPS Cycle

- Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
- Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-2-aminooctanoic acid-OH) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The coupling reaction forms the peptide bond.
- Washing: The resin is washed again with DMF to remove unreacted reagents.
- Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.





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Caption: General cycle for Fmoc-based solid-phase peptide synthesis.

Modification of antimicrobial peptides with **2-aminooctanoic acid** has been shown to significantly increase their efficacy. For instance, the C-terminal conjugation of (S)-**2-aminooctanoic acid** to a lactoferricin B-derived peptide resulted in up to a 16-fold improvement in antibacterial activity.[3]



Table 2: Minimal Inhibitory Concentrations (MIC) of a Lactoferricin B-Derived Peptide Modified with **2-Aminoctanoic Acid**[5]

Microorganism	C-terminally Modified Peptide MIC (µg/ml)
Escherichia coli	25
Bacillus subtilis	50
Salmonella typhimurium	100
Pseudomonas aeruginosa	200
Staphylococcus aureus	400

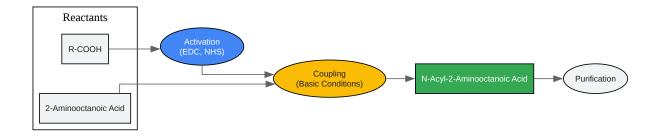
N-Acylation of 2-Aminooctanoic Acid

The amino group of **2-aminoctanoic acid** can be readily acylated to introduce various functional groups, further expanding its utility as a synthetic building block. This is a common strategy for the synthesis of bioactive lipids and other complex molecules.

Experimental Protocol: General N-Acylation[6]

- Activation of Carboxylic Acid: The carboxylic acid to be coupled with 2-aminooctanoic acid
 is activated. A common method involves the use of 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1hydroxybenzotriazole (HOBt) to form an active ester.
- Coupling Reaction: 2-Aminooctanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane or DMF), and the pH is adjusted to be basic (e.g., with NaHCO3). The activated carboxylic acid is then added to the solution of 2-aminooctanoic acid.
- Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS.
- Work-up and Purification: Once the reaction is complete, the product is extracted with an
 organic solvent. The crude product is then purified by column chromatography or
 recrystallization.





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Caption: General workflow for the N-acylation of **2-aminooctanoic acid**.

Precursor in Pharmaceutical Synthesis

While direct synthetic routes starting from **2-aminooctanoic acid** are not always explicitly published in detail for proprietary drug synthesis, its structural motifs are present in several pharmacologically active molecules. For instance, the core structure of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis, features a **2-amino-2-substituted** propane-1,3-diol moiety attached to a **4-octylphenyl** group.[7][8][9] The synthesis of Fingolimod and its analogs often involves intermediates that are structurally related to **2-aminooctanoic acid** derivatives, highlighting the relevance of this class of compounds in medicinal chemistry. The synthesis of Fingolimod analogs has been explored to develop new antibacterial agents. [10]

Conclusion

2-Aminooctanoic acid is a multifaceted building block with significant potential in organic synthesis. Its utility is particularly evident in the development of modified peptides with enhanced biological activity and as a scaffold for the synthesis of complex molecules of pharmaceutical interest. The availability of efficient enzymatic methods for the synthesis of its chiral forms further enhances its appeal for stereoselective synthesis. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to incorporate **2-aminooctanoic acid** into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.



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